Iodipamide Sodium
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Overview
Description
Iodipamide Sodium is a water-soluble radiographic contrast agent primarily used in medical imaging procedures such as cholecystography and intravenous cholangiography . It is known for its ability to enhance the visibility of the gallbladder and biliary ducts during X-ray examinations by blocking X-rays as they pass through the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iodipamide Sodium is synthesized through a multi-step process involving the iodination of benzoic acid derivatives. The key steps include:
Iodination: Benzoic acid derivatives are iodinated using iodine and an oxidizing agent.
Amidation: The iodinated benzoic acid is then reacted with adipic acid to form the diimide linkage.
Neutralization: The resulting compound is neutralized with sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process typically includes:
Refluxing: The reaction mixture is refluxed to ensure complete iodination and amidation.
Purification: The product is purified through crystallization and filtration to remove impurities.
Quality Control: The final product undergoes rigorous quality control tests to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Iodipamide Sodium undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form iodinated by-products.
Reduction: Reduction reactions can lead to the removal of iodine atoms.
Substitution: Halogen substitution reactions can occur, replacing iodine atoms with other halogens.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, zinc in acidic conditions.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions include various iodinated and deiodinated derivatives of the original compound .
Scientific Research Applications
Iodipamide Sodium has a wide range of scientific research applications, including:
Medical Imaging: Used as a contrast agent in X-ray imaging to visualize the gallbladder and biliary ducts.
Pharmacological Studies: Investigated for its pharmacokinetics and biodistribution in the body.
Toxicology: Studied for its cytotoxic effects on renal cells and potential oxidative stress.
Biological Research: Used in studies to understand the mechanisms of iodine-based contrast agents.
Mechanism of Action
Iodipamide Sodium works by blocking X-rays as they pass through the body, allowing structures containing iodine to be delineated in contrast to those that do not contain iodine . The degree of opacity produced is directly proportional to the concentration and volume of the iodinated contrast agent in the path of the X-rays . Its primary excretion through the hepato-biliary system and concentration in bile allows for the visualization of the gallbladder and biliary ducts .
Comparison with Similar Compounds
Similar Compounds
Diatrizoate Meglumine: Another iodine-based contrast agent used in radiographic imaging.
Iohexol: A non-ionic, water-soluble contrast agent used in various imaging procedures.
Iopamidol: A non-ionic contrast agent used in computed tomography (CT) imaging.
Uniqueness
Iodipamide Sodium is unique due to its specific use in cholangiography and cholecystography, providing high-quality imaging of the biliary system.
Properties
CAS No. |
2618-26-0 |
---|---|
Molecular Formula |
C20H12I6N2Na2O6 |
Molecular Weight |
1183.7 g/mol |
IUPAC Name |
disodium;3-[[6-(3-carboxylato-2,4,6-triiodoanilino)-6-oxohexanoyl]amino]-2,4,6-triiodobenzoate |
InChI |
InChI=1S/C20H14I6N2O6.2Na/c21-7-5-9(23)17(15(25)13(7)19(31)32)27-11(29)3-1-2-4-12(30)28-18-10(24)6-8(22)14(16(18)26)20(33)34;;/h5-6H,1-4H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34);;/q;2*+1/p-2 |
InChI Key |
SIZXNBZGPPPFHM-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)[O-])I)I)I)C(=O)[O-])I.[Na+].[Na+] |
Origin of Product |
United States |
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